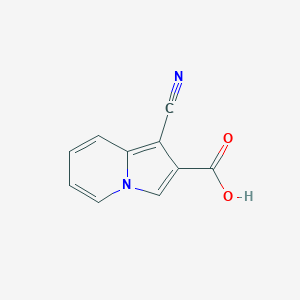
1-Cyanoindolizine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyanoindolizine-2-carboxylic acid is a heterocyclic compound that features an indolizine ring system with a cyano group at the 1-position and a carboxylic acid group at the 2-position.
Métodos De Preparación
The synthesis of 1-cyanoindolizine-2-carboxylic acid can be achieved through several methods. One common approach involves the modification of indolizine derivatives. For instance, the periphery of hyperbranched polyesters can be modified with 1-cyanoindolizine-3-carboxylic acid groups via a one-pot synthesis . Another method involves the hydrolysis of nitriles to form carboxylic acids in the presence of catalysts such as H+ or OH- ions . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Cyanoindolizine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic substitution reactions are common due to the presence of the indolizine ring.
Nucleophilic Acyl Substitution: The carboxylic acid group can undergo nucleophilic acyl substitution to form esters, amides, and anhydrides.
Common reagents used in these reactions include thionyl chloride (SOCl2) for converting carboxylic acids to acid chlorides, and alcohols for esterification reactions. Major products formed from these reactions include esters, amides, and substituted indolizine derivatives .
Aplicaciones Científicas De Investigación
1-Cyanoindolizine-2-carboxylic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-cyanoindolizine-2-carboxylic acid involves its interaction with molecular targets and pathways. For example, as an HIV-1 integrase inhibitor, the compound chelates with two Mg2+ ions within the active site of the integrase enzyme, thereby inhibiting the strand transfer process essential for viral replication . This bis-bidentate chelation disrupts the viral DNA integration into the host genome, effectively impairing viral replication.
Comparación Con Compuestos Similares
1-Cyanoindolizine-2-carboxylic acid can be compared with other indole derivatives, such as indole-2-carboxylic acid and its various substituted forms. While these compounds share a common indole nucleus, this compound is unique due to the presence of both a cyano group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity . Similar compounds include:
- Indole-2-carboxylic acid
- 1-Cyanoindole
- Indole-3-acetic acid
These compounds differ in their substitution patterns and functional groups, leading to variations in their chemical and biological properties.
Propiedades
Número CAS |
852562-13-1 |
|---|---|
Fórmula molecular |
C10H6N2O2 |
Peso molecular |
186.17 g/mol |
Nombre IUPAC |
1-cyanoindolizine-2-carboxylic acid |
InChI |
InChI=1S/C10H6N2O2/c11-5-7-8(10(13)14)6-12-4-2-1-3-9(7)12/h1-4,6H,(H,13,14) |
Clave InChI |
XWJPESRVVYRBBN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=CN2C=C1)C(=O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


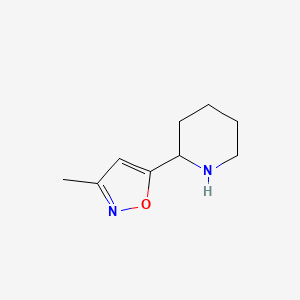
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(phenylseleno)-L-alanine](/img/structure/B13084831.png)

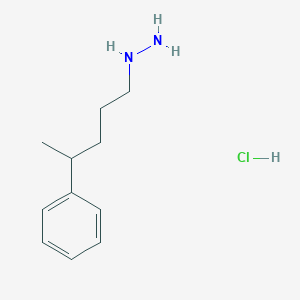
![1-{2-Azabicyclo[2.2.1]heptane-2-sulfonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13084858.png)





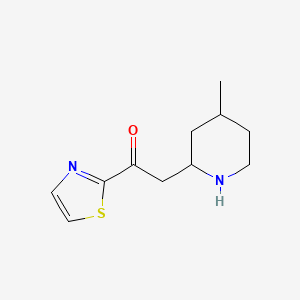
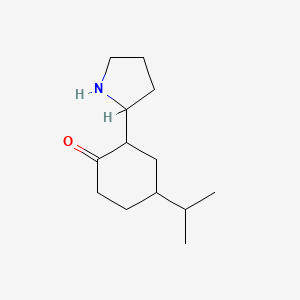
![Ethyl 2-(2-([1,1'-biphenyl]-4-ylamino)thiazol-5-yl)acetate](/img/structure/B13084894.png)
![7,8-Dimethyl-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B13084905.png)
